molecular formula C12H15NO4 B1449271 Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate CAS No. 1185180-57-7

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate

Cat. No. B1449271
M. Wt: 237.25 g/mol
InChI Key: MMMUPDYQDIVXAM-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is a chemical compound with the CAS Number: 1185180-57-7 . It has a molecular weight of 237.26 . The IUPAC name for this compound is ethyl 2-methyl-3-(2-nitrophenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is 1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Organic Chemistry :

    • A study by Nagel, Radau, and Link (2011) discussed an efficient synthesis method for ethyl 3‐(3‐aminophenyl)propanoate, a derivative of 3‐nitrobenzaldehyde, which is closely related to Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. This synthesis employed a tandem Knoevenagel condensation/alkylidene reduction followed by stannous chloride reduction and simultaneous esterification, demonstrating its potential in organic synthesis processes (Nagel, Radau, & Link, 2011).
  • Catalysis and Chemical Reactions :

    • Esteves et al. (2005) investigated the electroreductive intramolecular cyclization of related compounds, including ethyl 2-bromo-3-(propargyloxy)propanoates. The study highlighted the catalytic properties of certain complexes in these reactions, suggesting the importance of such compounds in developing novel catalytic methods (Esteves et al., 2005).
  • Pharmaceutical Synthesis :

    • Cheng Huansheng (2013) described the synthesis of dabigatran etexilate, a notable anticoagulant drug, where ethyl 3-(pyridin-2ylamino)propanoate, a compound similar to Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate, was used as an intermediate. This showcases the role of such compounds in the pharmaceutical industry (Cheng Huansheng, 2013).
  • Material Science and Polymer Chemistry :

    • Kim et al. (1999) conducted research on novel copolymers involving methyl 2-cyano-3-phenyl-2-propenoates, closely related to Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. This research demonstrates the potential use of such compounds in developing new materials with specific properties, especially in polymer chemistry (Kim et al., 1999).
  • Optical Storage and Polymer Technology :

    • Meng, Natansohn, Barrett, and Rochon (1996) explored the use of nitrophenyl-based compounds in the field of optical storage, where they were copolymerized with other compounds to create materials with photoinducible birefringence. This indicates potential applications in data storage and display technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-methyl-3-(2-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUPDYQDIVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Since, T Terme, P Vanelle - Tetrahedron, 2009 - Elsevier
We report herein the selective C–C bond formation by the reaction of nitrobenzyl carbanions, formed via the TDAE strategy, with α-haloesters and α-haloamides. This reaction, extended …
Number of citations: 33 www.sciencedirect.com

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